molecular formula C39H47NO14 B141451 利福霉素O CAS No. 14487-05-9

利福霉素O

货号: B141451
CAS 编号: 14487-05-9
分子量: 753.8 g/mol
InChI 键: RAFHKEAPVIWLJC-PQVBCCSKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

In Vitro Studies

Recent studies have demonstrated that Rifamycin O exhibits significant in vitro activity against M. abscessus. The minimum inhibitory concentration (MIC) values for Rifamycin O range from 4.0 to 6.2 μM, indicating a strong capacity to inhibit bacterial growth compared to other rifamycins like rifampicin and rifapentine, which have higher MIC values (>20 μM) .

CompoundMIC (μM)
Rifamycin O4.0 - 6.2
RifabutinSimilar to O
Rifampicin>20
Rifapentine>20
ClarithromycinComparable

In Vivo Studies

The in vivo efficacy of Rifamycin O has been evaluated using zebrafish (Danio rerio) models infected with M. abscessus. Treatment with 25 μM of Rifamycin O resulted in a significant reduction in bacterial load and an extended survival rate of infected zebrafish, comparable to that achieved with rifabutin . The survival rate for treated zebrafish was approximately 54% over 13 days post-infection, showcasing its potential as a therapeutic agent.

Non-Toxicity Profile

One of the notable findings regarding Rifamycin O is its non-toxic profile in both cell cultures and animal models. In studies involving mouse bone marrow-derived macrophages and zebrafish, no significant cytotoxic effects were observed at concentrations up to 100 μM . This characteristic enhances its appeal as a candidate for further development in treating mycobacterial infections.

Potential Therapeutic Applications

Given its promising activity against M. abscessus, Rifamycin O could be considered for:

  • Treatment of Nontuberculous Mycobacterial Infections : Particularly useful for patients with chronic lung diseases or those infected with drug-resistant strains.
  • Combination Therapy : Its use alongside other antibiotics may enhance the overall efficacy against resistant mycobacterial infections.
  • Research into Drug Resistance : Understanding how Rifamycin O interacts with bacterial systems may provide insights into overcoming antibiotic resistance.

Case Studies and Research Findings

Several studies have documented the effectiveness of Rifamycin O:

  • A study screened various compounds and identified Rifamycin O as a leading candidate due to its low MIC and non-toxic profile .
  • In another investigation, treatment with Rifamycin O led to significant reductions in bacterial counts in infected zebrafish compared to untreated controls .

准备方法

Synthetic Routes and Reaction Conditions: Rifamycin O is typically synthesized through the oxidation of rifamycin B. The process involves dissolving rifamycin B in an organic solvent and an alcohol mixture, followed by oxidation using a suitable oxidizing agent . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of rifamycin O involves large-scale fermentation of Amycolatopsis rifamycinica to produce rifamycin B, which is then oxidized to rifamycin O. The process includes steps such as fermentation, extraction, purification, and crystallization to achieve the final product .

化学反应分析

Types of Reactions: Rifamycin O undergoes various chemical reactions, including:

    Oxidation: Conversion of rifamycin B to rifamycin O.

    Reduction: Potential reduction reactions to modify the compound for different applications.

    Substitution: Reactions where functional groups on the rifamycin O molecule are replaced with other groups to create derivatives.

Common Reagents and Conditions:

Major Products:

相似化合物的比较

    Rifampicin: Widely used in the treatment of tuberculosis and leprosy.

    Rifabutin: Effective against Mycobacterium avium complex infections.

    Rifapentine: Used in the treatment of tuberculosis.

    Rifaximin: Primarily used to treat traveler’s diarrhea.

Uniqueness of Rifamycin O: Rifamycin O is unique due to its specific oxidation state and its potential as a starting material for the synthesis of various derivatives. Its activity against Mycobacterium abscessus, a difficult-to-treat pathogen, highlights its potential as a valuable antibiotic .

生物活性

Rifamycin O is a member of the rifamycin class of antibiotics, notable for its potential effectiveness against Mycobacterium abscessus, a pathogen known for its resistance to many conventional antibiotics. This article provides a comprehensive overview of the biological activity of Rifamycin O, supported by data tables, case studies, and detailed research findings.

Rifamycins, including Rifamycin O, primarily function by inhibiting DNA-dependent RNA synthesis. The binding of rifamycins to bacterial RNA polymerase prevents transcription, effectively halting bacterial growth. The structural uniqueness of Rifamycin O, particularly its lack of hydroquinone at the C1 and C4 positions, contributes to its enhanced activity against M. abscessus compared to other rifamycins like rifampicin and rifapentine .

In Vitro Activity

Rifamycin O has demonstrated significant in vitro antibacterial activity against various subspecies of M. abscessus. The minimum inhibitory concentration (MIC) values indicate its potency:

Compound MIC (μM) Target Organism
Rifamycin O3.9 - 6.2M. abscessus subsp. bolletii
M. abscessus subsp. massiliense
M. abscessus
Rifabutin3 - 9All M. abscessus subspecies
RifampicinHigher than 6.2Various nontuberculous mycobacteria

These results highlight that Rifamycin O shows stronger activity than rifampicin and similar activity to rifabutin and clarithromycin .

In Vivo Efficacy

In vivo studies using zebrafish models have further validated the efficacy of Rifamycin O against M. abscessus. At a concentration of 25 μM, it exhibited comparable effectiveness to rifabutin without significant toxicity to the host organisms . This suggests that Rifamycin O could be a promising candidate for treating infections caused by this challenging pathogen.

Case Studies

  • Zebrafish Infection Model : In a study assessing the in vivo efficacy of Rifamycin O, zebrafish were infected with M. abscessus. Treatment with Rifamycin O resulted in reduced bacterial load compared to untreated controls, indicating its potential for clinical application in treating mycobacterial infections .
  • Comparison with Other Antibiotics : A comparative study evaluated the effectiveness of Rifamycin O against other antibiotics such as clarithromycin and rifabutin in treating infections caused by various nontuberculous mycobacteria. Results showed that Rifamycin O maintained strong antibacterial activity across multiple strains, supporting its role as an alternative therapeutic agent .

Toxicity Profile

Toxicity assessments have shown that Rifamycin O is non-cytotoxic to mammalian cells at concentrations up to 100 μM . This safety profile is crucial for its potential use in clinical settings.

Future Directions

The unique structural characteristics of Rifamycin O warrant further investigation into its pharmacological properties and potential modifications to enhance its efficacy against resistant strains of mycobacteria. Future research may include:

  • Pharmacophore-Based Virtual Screening : To identify additional derivatives with improved activity.
  • Mechanistic Studies : To understand the specific interactions between Rifamycin O and bacterial RNA polymerase.
  • Clinical Trials : To evaluate the efficacy and safety of Rifamycin O in human subjects suffering from mycobacterial infections.

属性

CAS 编号

14487-05-9

分子式

C39H47NO14

分子量

753.8 g/mol

IUPAC 名称

[(7'S,9'Z,11'S,12'R,13'S,14'R,15'R,16'R,17'S,18'S,19'Z,21'Z)-2',15',17'-trihydroxy-11'-methoxy-3',7',12',14',16',18',22'-heptamethyl-4,6',23',29'-tetraoxospiro[1,3-dioxolane-2,27'-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene]-13'-yl] acetate

InChI

InChI=1S/C39H47NO14/c1-17-11-10-12-18(2)37(48)40-24-15-39(51-16-26(42)53-39)29-27(33(24)46)32(45)22(6)35-28(29)36(47)38(8,54-35)50-14-13-25(49-9)19(3)34(52-23(7)41)21(5)31(44)20(4)30(17)43/h10-15,17,19-21,25,30-31,34,43-45H,16H2,1-9H3,(H,40,48)/b11-10-,14-13-,18-12-/t17-,19+,20+,21+,25-,30-,31+,34+,38-,39?/m0/s1

InChI 键

RAFHKEAPVIWLJC-PQVBCCSKSA-N

SMILES

CC1C=CC=C(C(=O)NC2=CC3(C4=C(C2=O)C(=C(C5=C4C(=O)C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O3)C

手性 SMILES

C[C@H]1/C=C\C=C(/C(=O)NC2=CC3(C4=C(C2=O)C(=C(C5=C4C(=O)[C@](O5)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O3)\C

规范 SMILES

CC1C=CC=C(C(=O)NC2=CC3(C4=C(C2=O)C(=C(C5=C4C(=O)C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O3)C

Pictograms

Health Hazard; Environmental Hazard

同义词

4-O-(Carboxymethyl)-1-deoxy-1,4-dihydro-4-hydroxy-1-oxo-rifamycin γ-Lactone;  NSC 182391; 

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rifamycin O
Reactant of Route 2
Rifamycin O
Reactant of Route 3
Rifamycin O
Reactant of Route 4
Reactant of Route 4
Rifamycin O
Reactant of Route 5
Reactant of Route 5
Rifamycin O
Reactant of Route 6
Rifamycin O

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。